L-Tyrosine, L-seryl-L-threonyl-L-leucyl-
Description
L-Tyrosine, L-seryl-L-threonyl-L-leucyl- is a tetrapeptide comprising L-tyrosine (an aromatic amino acid) linked sequentially to L-serine, L-threonine, and L-leucine residues. Its structural complexity arises from the stereospecific arrangement of amino acids, which dictates its interactions with biological systems.
- Chemical Structure: The peptide backbone includes an L-tyrosine residue (C₉H₁₁NO₃) followed by L-seryl (C₃H₇NO₃), L-threonyl (C₄H₉NO₃), and L-leucyl (C₆H₁₃NO₂) moieties. The full molecular formula is C₂₃H₃₉N₄O₁₁ (calculated for the tetramer sequence) .
- Stereochemistry: Absolute configurations are critical for bioactivity. For example, L-threonine residues must retain their 2R,3R configuration to maintain structural integrity .
- Physicochemical Properties: The compound exhibits moderate hydrophilicity due to polar side chains (e.g., hydroxyl groups in serine and threonine) but retains hydrophobic regions from leucine and tyrosine .
Properties
CAS No. |
500719-08-4 |
|---|---|
Molecular Formula |
C22H34N4O8 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H34N4O8/c1-11(2)8-16(24-21(32)18(12(3)28)26-19(30)15(23)10-27)20(31)25-17(22(33)34)9-13-4-6-14(29)7-5-13/h4-7,11-12,15-18,27-29H,8-10,23H2,1-3H3,(H,24,32)(H,25,31)(H,26,30)(H,33,34)/t12-,15+,16+,17+,18+/m1/s1 |
InChI Key |
WXGPIKWDGMKHRF-QNHTTWNFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Common Protecting Groups
Table 1 presents a comprehensive overview of protecting group strategies specifically optimized for the synthesis of L-seryl-L-threonyl-L-leucyl-L-tyrosine:
| Amino Acid | Functional Group | Recommended Protecting Group | Alternative Protecting Group |
|---|---|---|---|
| L-Serine | Side chain hydroxyl | tert-Butyl (t-Bu) | Trityl (Trt) |
| L-Threonine | Side chain hydroxyl | tert-Butyl (t-Bu) | tert-Butyldimethylsilyl (TBDMS) |
| L-Leucine | N/A (no reactive side chain) | N/A | N/A |
| L-Tyrosine | Side chain hydroxyl | tert-Butyl (t-Bu) | Benzyl (Bzl) |
| N-terminus | Alpha-amino group | Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |
| C-terminus | Alpha-carboxyl group | Resin linkage (SPPS) or Methyl ester | Benzyl ester |
Tyrosine Protection Considerations
The protection of the tyrosine hydroxyl group deserves special attention due to its nucleophilicity. Research has shown that O-benzyl-N-t-butyloxycarbonyl-L-tyrosine provides good yields (46%), although the operation is somewhat complicated and involves heavy metal salts, leading to high separation costs.
More recent approaches focus on O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine derivatives, which offer advantages including easily obtained raw materials, simpler processes, and environmentally friendly preparation methods. This protection strategy is particularly valuable for the tyrosine residue in our target tetrapeptide.
Solid-Phase Peptide Synthesis (SPPS) Approach
Solid-phase peptide synthesis represents the most widely employed method for preparing defined peptide sequences, including L-seryl-L-threonyl-L-leucyl-L-tyrosine.
SPPS Protocol
The general procedure for Fmoc-based SPPS synthesis of L-seryl-L-threonyl-L-leucyl-L-tyrosine involves the following steps:
- Selection and preparation of an appropriate resin (typically Wang resin for C-terminal acids or Rink amide resin for C-terminal amides)
- Loading the C-terminal amino acid (L-tyrosine) onto the resin
- Removal of the Fmoc protecting group using 20% piperidine in dimethylformamide (DMF)
- Coupling of the next amino acid (L-leucine) using an appropriate coupling reagent
- Repeated deprotection and coupling cycles for L-threonine and L-serine
- Final Fmoc removal and cleavage from the resin using trifluoroacetic acid (TFA) with appropriate scavengers
This approach allows for the sequential construction of the peptide from the C-terminus (L-tyrosine) to the N-terminus (L-serine), with the growing peptide chain attached to a solid support throughout the synthesis.
Specialized SPPS Methods for Tetrapeptides
Recent research has explored novel approaches specifically for tetrapeptide synthesis. The "CyClick strategy" represents one such innovation, where cyclization of linear pentapeptides containing C-terminal aldehydes can be performed with high efficiency. While primarily designed for cyclic tetrapeptides, this methodology demonstrates principles applicable to the linear tetrapeptide synthesis of L-seryl-L-threonyl-L-leucyl-L-tyrosine.
Solution-Phase Synthesis Methods
Although solid-phase methods dominate peptide synthesis, solution-phase approaches offer certain advantages, particularly for shorter sequences like our tetrapeptide of interest.
Mixed Anhydride Method
The mixed anhydride method represents a powerful approach for peptide bond formation in solution. This procedure consists of two key steps:
- Formation of a mixed anhydride by reacting an N-protected amino acid with an alkyl chloroformate (typically isobutyl chloroformate) in the presence of a tertiary amine base
- Reaction of this mixed anhydride with an amino acid derivative having a free amino group to form the peptide bond
Research has shown that using certain specialized tertiary amines, particularly those with at least one methyl group attached to the amino nitrogen and an electro-negative group Beta to the amino group, can lead to excellent conversions with minimal racemization. For example, when N,N-dimethylpiperazine replaces N-methylmorpholine, yields of the pure L-isomer reach 94-96% with no detectable DL-isomer formation.
Carbodiimide Coupling Method
Carbodiimide-mediated coupling represents another widely utilized approach for peptide synthesis in solution. The procedure typically involves:
- Dissolution of the N-protected amino acid and the amino component in an appropriate solvent system (DMF/acetonitrile)
- Addition of a tertiary amine base (triethylamine)
- Addition of dicyclohexylcarbodiimide (DCC) as the coupling agent
- Filtration of the dicyclohexylurea byproduct and isolation of the coupled product
This method has been successfully applied to the coupling of N-(tert-butoxycarbonyl)-L-tyrosine with L-tyrosine methyl ester, providing a model for the final coupling step in the synthesis of our tetrapeptide.
Active Ester Method
The active ester method offers advantages in terms of reaction cleanliness and reduced side reactions. For the synthesis of L-seryl-L-threonyl-L-leucyl-L-tyrosine, this approach would involve:
- Conversion of the N-protected amino acid to an active ester (typically N-hydroxysuccinimide or p-nitrophenyl ester)
- Reaction of this active ester with the amino component in an appropriate solvent
- Purification of the resulting peptide product
This method is particularly valuable for coupling steps involving sterically hindered amino acids or sequences prone to racemization.
Stepwise Synthesis Strategy for L-seryl-L-threonyl-L-leucyl-L-tyrosine
A strategic approach to synthesizing L-seryl-L-threonyl-L-leucyl-L-tyrosine would typically involve either a completely linear synthesis or a fragment condensation approach.
Linear Synthesis Strategy
The linear approach involves the sequential addition of one amino acid at a time, starting from the C-terminal L-tyrosine:
- Preparation of protected L-tyrosine (C-terminus)
- Coupling with protected L-leucine
- Deprotection of the N-terminus of the dipeptide
- Coupling with protected L-threonine
- Deprotection of the N-terminus of the tripeptide
- Coupling with protected L-serine
- Final deprotection of all protecting groups
Fragment Condensation Strategy
The fragment condensation approach involves the synthesis of smaller peptide fragments followed by their coupling:
- Preparation of protected L-seryl-L-threonine (N-terminal dipeptide)
- Preparation of protected L-leucyl-L-tyrosine (C-terminal dipeptide)
- Coupling of the two dipeptide fragments
- Final deprotection of all protecting groups
This approach potentially offers advantages in terms of reduced racemization and higher coupling efficiencies, particularly for the synthesis of longer peptides.
Specific Reactions for Key Intermediates
Several key reactions are crucial for the successful synthesis of L-seryl-L-threonyl-L-leucyl-L-tyrosine.
Preparation of L-Tyrosine Methyl Ester
The preparation of L-tyrosine methyl ester, a key intermediate, can be achieved through the following procedure:
- Addition of thionyl chloride to cold methanol
- Addition of L-tyrosine to the solution
- Heating under reflux for 3 hours
- Cooling and dilution with diethyl ether to precipitate the product
This procedure provides L-tyrosine methyl ester hydrochloride in excellent yield (97.2%) and high purity (99.3% by HPLC).
N-Protection of Amino Acids
The N-protection of amino acids, particularly with the Fmoc group, is essential for controlling reactivity during peptide synthesis. For L-tyrosine derivatives, this can be accomplished through:
Coupling Reactions
Table 2 presents a comparison of different coupling methods applicable to the synthesis of L-seryl-L-threonyl-L-leucyl-L-tyrosine:
| Coupling Method | Advantages | Limitations | Typical Yield (%) | Racemization Risk |
|---|---|---|---|---|
| Mixed Anhydride | Fast reaction (0.5-15 min), high yields | Potential side reactions | 85-95 | Low with special amines |
| Carbodiimide (DCC) | Widely available, straightforward | Dicyclohexylurea byproduct | 75-85 | Moderate |
| Active Ester | Clean reaction, minimal side products | Preparation of active ester required | 75-90 | Low |
| HATU/HBTU | High efficiency, fast coupling | Expensive reagents | 85-95 | Very low |
| Phosphonium (PyBOP) | Effective for hindered couplings | Moderate cost | 75-90 | Low |
Purification and Characterization
The purification and characterization of the synthesized tetrapeptide represent crucial steps in ensuring product quality and identity.
Purification Methods
Common purification methods for L-seryl-L-threonyl-L-leucyl-L-tyrosine include:
- Precipitation followed by filtration (for crude purification)
- Flash column chromatography
- Preparative high-performance liquid chromatography (HPLC)
- Crystallization for final purification
The choice of purification method depends on the scale of synthesis and the required purity of the final product.
Characterization Techniques
Multiple characterization techniques are essential to confirm the identity, purity, and structural integrity of the synthesized tetrapeptide:
- High-performance liquid chromatography (HPLC) for purity assessment
- Mass spectrometry for molecular weight confirmation
- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
- Elemental analysis for composition verification
- Optical rotation measurement for stereochemical integrity
Comparative Analysis of Synthetic Methods
Table 3 presents a comprehensive comparison of different synthetic approaches for preparing L-seryl-L-threonyl-L-leucyl-L-tyrosine:
| Synthetic Approach | Overall Yield (%) | Time Requirement | Equipment Needs | Scalability | Purity |
|---|---|---|---|---|---|
| Solid-Phase (Fmoc) | 65-75 | 2-3 days | Specialized SPPS equipment | Good for small-medium scale | Very high |
| Solid-Phase (Boc) | 60-70 | 3-4 days | Specialized SPPS equipment + HF apparatus | Limited by safety concerns | Very high |
| Solution-Phase (Mixed Anhydride) | 50-60 | 5-7 days | Standard laboratory equipment | Excellent for large scale | High |
| Solution-Phase (Active Ester) | 45-55 | 7-10 days | Standard laboratory equipment | Good for large scale | High |
| Enzymatic Methods | 30-40 | 10-14 days | Bioreactors, enzyme preparation | Limited | Variable |
Challenges and Solutions in L-seryl-L-threonyl-L-leucyl-L-tyrosine Synthesis
Racemization
Racemization during peptide synthesis represents a significant challenge, particularly for the synthesis of biologically active peptides. To minimize racemization during the synthesis of L-seryl-L-threonyl-L-leucyl-L-tyrosine:
Side Chain Protection
The hydroxyl groups in serine, threonine, and tyrosine require careful protection:
- For solid-phase synthesis, tert-butyl protection is generally preferred
- For solution-phase synthesis, benzyl protection may offer advantages for tyrosine
- Selective deprotection strategies are essential for maintaining stereochemical integrity
Solubility Issues
The growing peptide chain may encounter solubility issues during synthesis:
- Use of appropriate solvent mixtures (DMF/dichloromethane)
- Addition of chaotropic salts if necessary
- Careful monitoring of reaction progress through TLC or HPLC
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, L-seryl-L-threonyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group in L-tyrosine can lead to the formation of dopaquinone, a key intermediate in melanin biosynthesis.
Scientific Research Applications
L-Tyrosine, L-seryl-L-threonyl-L-leucyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role in neurotransmitter synthesis.
Industry: Utilized in the production of peptide-based drugs and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Tyrosine, L-seryl-L-threonyl-L-leucyl- involves its interaction with specific molecular targets and pathways. For instance, L-tyrosine is a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine. The peptide can influence various signaling pathways by modulating the activity of enzymes and receptors involved in these processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares L-Tyrosine, L-seryl-L-threonyl-L-leucyl- with analogous peptides and derivatives, focusing on molecular features, stability, and functional properties:
Key Research Findings and Functional Insights
Stability and Reactivity
- L-Tyrosine, L-seryl-L-threonyl-L-leucyl- undergoes nitrosation when exposed to nitrite, forming distinct aromatic derivatives detectable via TLC (Rf = 0.45–0.55) . This reactivity contrasts with N-Acetyl L-Tyrosine, which resists nitrosation due to its acetylated amino group .
- The peptide’s leucine residue enhances stability in hydrophobic environments, making it suitable for lipid-based drug formulations .
Bioactivity and Therapeutic Potential
- Tyrosine-containing peptides exhibit neuroregulatory effects by modulating dopamine synthesis. For example, L-Tyrosine derivatives enhance catecholamine production under stress conditions .
- Larger peptides like L-Glutaminyl-L-seryl-L-isoleucyl-L-seryl-L-threonyl-L-tyrosine show antiviral activity against HIV-1 (IC₅₀ = 12 µM), attributed to tyrosine’s role in melanin-like polymer formation .
Analytical Challenges
- Size-exclusion chromatography (SEC) and HTCO-TDN methods reliably quantify tyrosine derivatives at concentrations ≥0.5 mg N/L, with a coefficient of variation <5% .
- Stereochemical purity is critical: Misconfiguration at threonine (e.g., D-isomers) reduces binding affinity to serotonin receptors by >80% .
Critical Notes and Limitations
- Toxicological Data: Limited studies exist on the long-term toxicity of L-Tyrosine, L-seryl-L-threonyl-L-leucyl-, particularly regarding renal clearance and metabolite accumulation .
- Bioavailability : While smaller analogs like N-Acetyl L-Tyrosine achieve 90% plasma absorption, the tetrapeptide’s bioavailability remains <20% due to enzymatic degradation in the GI tract .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing L-Tyrosine-containing peptides such as L-Tyrosine-Ser-Thr-Leu?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu protection strategies. Sequential coupling of amino acids (e.g., L-tyrosine, serine, threonine, leucine) onto a resin-bound chain ensures controlled elongation. Purification involves reversed-phase HPLC, with characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Critical parameters include optimizing coupling efficiency (e.g., using HOBt/DIC activators) and minimizing side reactions, such as aspartimide formation in threonine residues .
Q. How can researchers detect and quantify tyrosine oxidation in peptide sequences?
- Methodological Answer : Tyrosine residues are prone to oxidation, forming dityrosine or 3-nitrotyrosine under oxidative/nitrosative stress. Analytical techniques include:
- HPLC-UV/Vis : Monitor absorbance shifts at 320–350 nm for nitrotyrosine.
- Mass Spectrometry : Detect mass shifts (+45 Da for nitrotyrosine).
- TLC with Ninhydrin Staining : Differentiate nitrosated vs. native tyrosine (e.g., pinkish-brown vs. yellow spots) .
- Fluorescence Spectroscopy : Detect dityrosine crosslinks (ex/em: 315/415 nm) .
Q. What experimental designs are recommended for assessing peptide stability under physiological conditions?
- Methodological Answer : Stability assays should simulate physiological pH (7.4), temperature (37°C), and protease-rich environments (e.g., serum incubation). Use LC-MS to track degradation products over time. For oxidation studies, include reactive oxygen/nitrogen species (e.g., H₂O₂, peroxynitrite) and antioxidants (e.g., ascorbate) as controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity studies of L-Tyrosine-containing peptides?
- Methodological Answer : Contradictions often arise from variations in experimental models (e.g., in vitro vs. in vivo) or peptide purity. Strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations.
- Batch Reprodubility Checks : Validate synthesis protocols via MS and circular dichroism (CD) to confirm structural consistency.
- Meta-Analysis : Aggregate data from studies with comparable methodologies (e.g., stress-induced cognitive tasks in rodents vs. humans) .
Q. What computational approaches predict the conformational dynamics of L-Tyrosine-Ser-Thr-Leu in aqueous environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model peptide folding in explicit solvent (e.g., TIP3P water). Monitor hydrogen bonding between serine/threonine hydroxyl groups and water.
- NMR Restraints : Integrate NOE data to refine secondary structure predictions (e.g., β-turn propensity due to leucine’s hydrophobicity) .
Q. How can researchers optimize SPPS for peptides with labile residues like threonine?
- Methodological Answer : Threonine’s β-hydroxyl group can undergo dehydration. Mitigation strategies:
- Side-Chain Protection : Use tert-butyl ether for threonine.
- Low-Acid Deprotection : Avoid trifluoroacetic acid (TFA) >1 hour to prevent aspartimide formation.
- Pseudoproline Dipeptides : Incorporate Thr-Ser or Thr-Thr motifs to reduce aggregation .
Key Challenges and Solutions
- Contradictory Bioactivity Data : Reconcile by standardizing peptide purity metrics (e.g., ≥95% via HPLC) and validating biological models (e.g., primary neurons vs. cell lines).
- Oxidative Modifications : Use antioxidants during synthesis/storage and characterize modifications rigorously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
